molecular formula C15H21N5O5 B1222466 ((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate CAS No. 65926-31-0

((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate

Cat. No.: B1222466
CAS No.: 65926-31-0
M. Wt: 351.36 g/mol
InChI Key: UTXZRKUAJPWZOZ-UPSWMWPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vidarabine 5’-valerate is a derivative of vidarabine, an antiviral compound. Vidarabine 5’-valerate is a prodrug of vidarabine, designed to enhance its delivery and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vidarabine 5’-valerate involves the esterification of vidarabine with valeric acid. This process typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of vidarabine 5’-valerate can be achieved through a multi-enzymatic cascade reaction. This method involves the use of immobilized enzymes to catalyze the sequential phosphorylation and esterification of vidarabine . This approach offers high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Vidarabine 5’-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Vidarabine: The primary product formed from the hydrolysis of vidarabine 5’-valerate.

    Valeric Acid: A byproduct of the hydrolysis reaction.

    Various Analogs: Formed through substitution reactions.

Scientific Research Applications

Vidarabine 5’-valerate has several scientific research applications:

Mechanism of Action

Vidarabine 5’-valerate acts as a prodrug, which means it is converted into its active form, vidarabine, within the body. Vidarabine interferes with the synthesis of viral DNA by inhibiting viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vidarabine 5’-valerate is unique in its ability to enhance the delivery and efficacy of vidarabine. The esterification with valeric acid improves its lipophilicity, allowing for better penetration into target cells and tissues . This makes it a promising candidate for the development of more effective antiviral therapies.

Properties

CAS No.

65926-31-0

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pentanoate

InChI

InChI=1S/C15H21N5O5/c1-2-3-4-9(21)24-5-8-11(22)12(23)15(25-8)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,22-23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1

InChI Key

UTXZRKUAJPWZOZ-UPSWMWPXSA-N

Isomeric SMILES

CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

SMILES

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

ARA-A-5'-valerate
arabinofuranosyladenine 5'-valerate
vidarabine 5'-valerate

Origin of Product

United States

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